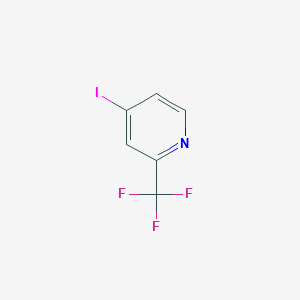

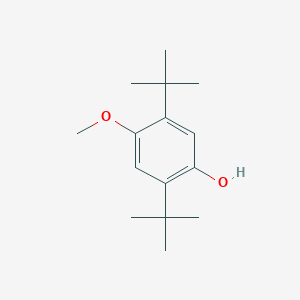

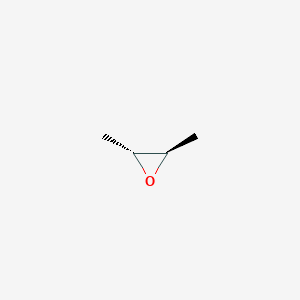

3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one

Übersicht

Beschreibung

WAY-622252 ist eine Prüfsubstanz, die hauptsächlich in der Forschung zu Amyloidkrankheiten und Synucleinopathien eingesetzt wird . Es ist ein aktives Molekül mit der Summenformel C15H11FN2O und einem Molekulargewicht von 254,26

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für WAY-622252 sind in der verfügbaren Literatur nicht ausführlich beschrieben.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for WAY-622252 are not extensively detailed in the available literature.

Wissenschaftliche Forschungsanwendungen

WAY-622252 wird in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung von Amyloidkrankheiten und Synucleinopathien, umfassend eingesetzt . Diese Krankheiten zeichnen sich durch die Ansammlung von fehlgefalteten Proteinen aus, die zur Neurodegeneration führen. WAY-622252 wird verwendet, um die Mechanismen zu untersuchen, die diesen Krankheiten zugrunde liegen, und um potenzielle therapeutische Interventionen zu entwickeln.

Wirkmechanismus

Der Wirkmechanismus von WAY-622252 beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen, die mit Amyloidkrankheiten und Synucleinopathien assoziiert sind . Es wird angenommen, dass die Verbindung die Aggregation und Toxizität von fehlgefalteten Proteinen moduliert, wodurch Erkenntnisse über die Pathogenese dieser Krankheiten gewonnen werden. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch Gegenstand der Forschung, und es sind weitere Untersuchungen erforderlich, um die genauen Mechanismen aufzuklären.

Wirkmechanismus

The mechanism of action of WAY-622252 involves its interaction with molecular targets and pathways associated with amyloid diseases and synucleinopathies . The compound is believed to modulate the aggregation and toxicity of misfolded proteins, thereby providing insights into the pathogenesis of these diseases. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the precise mechanisms.

Vergleich Mit ähnlichen Verbindungen

WAY-622252 ist einzigartig in seiner spezifischen Anwendung bei Amyloidkrankheiten und Synucleinopathien. Ähnliche Verbindungen, die zur Untersuchung dieser Krankheiten verwendet werden, umfassen andere Amyloidinhibitoren und Modulatoren der Proteinaggregation . WAY-622252 zeichnet sich durch seine spezifische Molekülstruktur und sein Potenzial aus, neue Erkenntnisse über die Mechanismen der Neurodegeneration zu liefern.

Liste ähnlicher Verbindungen::- Amyloidinhibitoren

- Modulatoren der Proteinaggregation

Analyse Chemischer Reaktionen

WAY-622252 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, werden in den verfügbaren Quellen nicht explizit erwähnt. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber detaillierte Informationen sind nicht readily available.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONAQXGMJDYSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172389 | |

| Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897-80-9 | |

| Record name | 3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

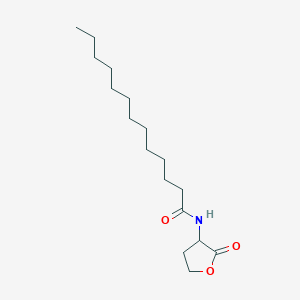

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate](/img/structure/B155702.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)

![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)